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Compound of Interest

Compound Name: Indole-4-carboxaldehyde

Cat. No.: B046140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 1H-Indole-4-carbaldehyde (CAS No: 1074-86-8), a crucial heterocyclic building
block in medicinal chemistry and materials science. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

e |[UPAC Name: 1H-indole-4-carbaldehyde[1]
e Molecular Formula: CoH7NO[2][3]

e Molecular Weight: 145.16 g/mol [1][2][4]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1H-Indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
available in search

results

Note: Specific, unambiguously assigned *H NMR data for 1H-Indole-4-carbaldehyde was not
found in the provided search results. General features for indole derivatives suggest the
aldehyde proton would appear significantly downfield (around 10 ppm), and the aromatic
protons would resonate in the 7-8.5 ppm region. The N-H proton signal can be broad and its

chemical shift is solvent-dependent.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment

Data not explicitly available in search results

Note: Specific 33C NMR data for 1H-Indole-4-carbaldehyde was not found in the provided
search results. For indole derivatives, the carbonyl carbon of the aldehyde is expected to be
the most downfield signal (typically >180 ppm). The carbons of the indole ring generally appear
between 100 and 140 ppm.[5][6]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3400-3100 Medium-Broad N-H stretch
~3100-3000 Medium Aromatic C-H stretch

~2850 and ~2750

Medium, Sharp

Aldehyde C-H stretch (Fermi
doublet)[7][8][9][10]

~1685-1666

Strong

C=0 stretch (conjugated
aldehyde)[7][8][9][10][11]

~1600-1450

Medium-Strong

C=C aromatic ring stretching

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr
pellet, thin film, or ATR). The conjugation of the aldehyde to the aromatic indole ring lowers the

C=0 stretching frequency compared to a saturated aldehyde.[8][9][10]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment

145 100 [M]* (Molecular lon)[1][2]
144 High [M-H]*

116 High [M-CHO]* or [M-H-COJ*[1]
89 Moderate Further fragmentation

Note: The data presented is based on Electron lonization (EI) mass spectrometry. The

molecular ion peak is expected to be prominent in the spectra of aromatic heterocyclic

compounds.[12][13] The fragmentation pattern typically involves the loss of the formyl group

(CHO) or a hydrogen radical followed by carbon monoxide.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-4-carbaldehyde in a
suitable deuterated solvent (e.g., DMSO-des, CDCIs) in a standard 5 mm NMR tube. The
choice of solvent can affect the chemical shifts, particularly for the N-H proton.[14]

Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Acquire 13C NMR spectra on the same instrument, often requiring a larger number of
scans for adequate signal-to-noise.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (ATR Method)

Sample Preparation: Place a small amount of the solid 1H-Indole-4-carbaldehyde sample
directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:
o Obtain a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,
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o Data Processing: The software automatically performs a background subtraction to generate
the final absorbance or transmittance spectrum.

Mass Spectrometry (El Method)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by Gas
Chromatography (GC-MS).[1]

« lonization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to
induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

» Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the spectroscopic
analysis of 1H-Indole-4-carbaldehyde.

Spectroscopic Analysis

P Mass Spectrometry

Sample Preparation Data Interpretation

1H-Indole-4-carbaldehyde || IR Spectroscopy [————®»| Structural Elucidation Purity Assessment

NMR Spectroscopy
» (1H’ 13C)
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Caption: Logical workflow for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.
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Caption: Generalized experimental workflows for NMR, IR, and MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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